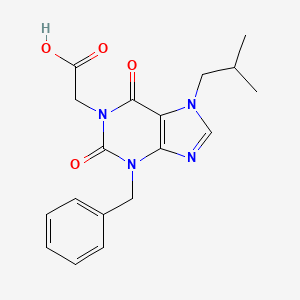

(3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid

Description

The compound "(3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid" (CAS: 730992-40-2) is a xanthine-derived molecule featuring a purine-dione core modified with benzyl and isobutyl substituents at the N3 and N7 positions, respectively, and an acetic acid moiety at the N1 position . This structural framework is common in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., EGFR, VEGFR) and adenosine receptor antagonists. Its synthesis typically involves alkylation of purine-dione precursors with functionalized acetates, followed by hydrolysis and purification .

Properties

Molecular Formula |

C18H20N4O4 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxopurin-1-yl]acetic acid |

InChI |

InChI=1S/C18H20N4O4/c1-12(2)8-20-11-19-16-15(20)17(25)22(10-14(23)24)18(26)21(16)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,23,24) |

InChI Key |

AYLCKDHANSZWMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

Functionalization of the N1 Position with Acetic Acid

N1 Alkylation with Acetic Acid Derivatives

- The N1 position is functionalized with an acetic acid moiety through nucleophilic substitution using chloroacetic acid derivatives or bromoacetic acid under basic conditions.

- This step often involves activation of the acetic acid derivative, such as converting it into an acyl chloride or ester, to facilitate coupling.

Formation of the Final Compound

- The final step involves coupling the purine core with the acetic acid derivative, often under mild heating or in the presence of catalysts like triethylamine or pyridine.

- Purification is achieved via crystallization or chromatography to obtain the compound with high purity.

Alternative Synthetic Routes

Multi-Component Reactions

- Some approaches utilize multi-component reactions (MCRs) to assemble the purine ring with substituents in a single step, followed by selective modifications.

- These methods can improve overall yields and reduce synthesis time.

Use of Protecting Groups

- Protecting groups such as acyl or benzyl groups are employed to prevent undesired reactions at sensitive sites during intermediate steps.

- Deprotection is performed at the final stage to yield the active compound.

Data Table Summarizing the Preparation Methods

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The compound’s purine scaffold enables alkylation at nitrogen positions (N1, N3, N7, or N8), as seen in structurally related xanthine derivatives. For example:

-

N7 alkylation with benzyl or isobutyl halides under basic conditions (e.g., NaH in DMF) introduces substituents critical for modulating biological activity .

-

N1 functionalization via nucleophilic substitution (S<sub>N</sub>2) using alkyl halides or propargyl bromides occurs in polar aprotic solvents like THF or DMF, often with cesium carbonate as a base .

Reaction Conditions:

Carboxylic Acid Derivitization

The acetic acid moiety undergoes standard transformations:

-

Amidation with amines using coupling reagents like HATU or EDC/HOAt in DMF .

-

Esterification via acid-catalyzed reactions with alcohols (e.g., methanol/H<sub>2</sub>SO<sub>4</sub>) .

-

Salt formation with bases (e.g., NaOH) to improve aqueous solubility.

Example Amidation Protocol:

-

Activate carboxylic acid with HATU and DIPEA in DMF.

-

Add primary/secondary amine (1.2 equiv).

Ring Functionalization and Cyclization

The purine ring participates in cyclocondensation reactions:

-

Heterocycle formation with benzimidazole or benzothiazole derivatives via thiourea intermediates .

-

8-position modification using aryl halides under Ullmann or Buchwald-Hartwig conditions .

Key Substituent Effects (from related xanthines) :

| Substituent (R<sub>3</sub>) | Effect on Reactivity/Bioactivity |

|---|---|

| Benzyl | Enhances lipophilicity |

| Isobutyl | Steric hindrance reduces off-target binding |

| Carboxylic acid | Improves solubility and ionic interactions |

Degradation Pathways

-

Hydrolysis : The 2,6-dioxo groups are susceptible to basic hydrolysis, forming urea derivatives.

-

Oxidation : The purine core oxidizes under strong acidic conditions (e.g., HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), yielding alloxan analogs.

Stability Data (estimated for analogous compounds):

| Condition | Half-Life (25°C) | Major Degradant |

|---|---|---|

| pH 1.2 (aqueous) | 48 hours | Urea derivative |

| pH 7.4 (buffer) | >14 days | None detected |

| 40°C/75% RH | 30 days | Oxidized purine |

Scientific Research Applications

2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid has numerous applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways within cells. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues share the purine-dione backbone but differ in substituents, influencing pharmacological and physicochemical properties.

Structural Insights :

- Acetic Acid vs. Acetamide : The free carboxylic acid in the target compound may facilitate hydrogen bonding with target proteins, whereas acetamide derivatives (e.g., T-1-PCPA) prioritize hydrophobic interactions .

Pharmacological Activity

- Kinase Inhibition : Unlike T-1-PCPA (IC50 ~ 0.89 µM against EGFR), the target compound’s activity remains unquantified but is hypothesized to compete with ATP due to its purine core similarity .

Biological Activity

The compound (3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid is a purine derivative with potential biological activities that warrant detailed investigation. This article aims to synthesize current research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 366.4 g/mol. Its structure includes a purine core substituted at specific positions which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that purine derivatives can possess antioxidant properties. This is crucial for mitigating oxidative stress in various biological systems.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated significant growth inhibition in several cancer cell lines while sparing non-tumorigenic cells, indicating selective toxicity.

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The biological effects of this compound may be attributed to its interaction with various molecular targets:

- Adenosine Receptors : As a purine derivative, it is likely to interact with adenosine receptors (ARs), which play critical roles in cellular signaling and can influence processes such as inflammation and tumor growth.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition may contribute to its anticancer effects by altering metabolic pathways in cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines (e.g., HepG2 and LNCaP), the compound was found to significantly reduce cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways while maintaining minimal toxicity to normal cells.

Case Study 2: Anti-inflammatory Action

A separate investigation assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with the compound led to a marked reduction in TNF-alpha and IL-6 levels, highlighting its potential as a therapeutic agent in inflammatory diseases.

Q & A

Basic Research Question: Optimal Synthesis and Purification Strategies

Q: What methodological considerations are critical for synthesizing and purifying (3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid? A:

- Synthesis Optimization : Use solvent systems like dichloromethane or tetrahydrofuran (THF) under anhydrous conditions, as demonstrated in analogous purine derivatives (e.g., trifluoroacetic salt synthesis via carbamate deprotection) .

- Purification : Column chromatography (e.g., silica gel) with gradient elution is recommended. For automation, robotic systems can standardize reaction parameters (e.g., reaction time, solvent ratios) to improve reproducibility .

- Characterization : Validate purity via H/C NMR and HPLC (e.g., impurity thresholds ≤0.5% per peak, total impurities ≤2.0%) .

Basic Research Question: Analytical Characterization Techniques

Q: Which analytical methods are most reliable for structural elucidation and impurity profiling? A:

- NMR Spectroscopy : Assign peaks for the benzyl/isobutyl groups (δ 5.72 ppm for -N-CH-Ar; δ 1.83 ppm for -C=O-CH) and acetic acid moiety (δ 5.23 ppm for -CH-O-) .

- HPLC-MS : Use C18 columns with UV detection (254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to resolve impurities (e.g., degradation products at RRT 1.8–2.1) .

Advanced Research Question: Bioactivity and Mechanism of Action

Q: How can researchers design experiments to evaluate the compound’s bioactivity and molecular interactions? A:

- In Vitro Assays : Screen for adenosine receptor antagonism using competitive binding assays (e.g., H-labeled ligands) .

- Molecular Docking : Model interactions with target proteins (e.g., xanthine oxidase) using software like AutoDock Vina; prioritize substituent effects (e.g., benzyl vs. nitrobenzyl groups on binding affinity) .

- Ecotoxicity : Follow protocols from Project INCHEMBIOL to assess abiotic/biotic degradation pathways (e.g., hydrolysis under varying pH) .

Advanced Research Question: Data Contradiction Analysis

Q: How should researchers resolve discrepancies in bioactivity or stability data across studies? A:

- Experimental Replication : Use split-plot designs (e.g., randomized blocks with four replicates) to isolate variables (e.g., solvent stability, temperature effects) .

- Statistical Validation : Apply ANOVA to compare batch-to-batch variability (e.g., impurity profiles) and confirm significance thresholds (p <0.05) .

Advanced Research Question: Scale-Up Challenges

Q: What are the key challenges in scaling up synthesis while maintaining yield and purity? A:

- Automation : Implement robotic systems for precise control of reaction parameters (e.g., THF volume, TFA stoichiometry) to minimize human error .

- Solvent Recovery : Optimize distillation or rotary evaporation to recover high-purity solvents (critical for cost-efficiency in academia) .

Advanced Research Question: Environmental Fate and Degradation

Q: What methodologies assess the compound’s environmental persistence and transformation products? A:

- Long-Term Studies : Design 6-year projects (e.g., 2005–2011 frameworks) to monitor abiotic degradation (hydrolysis, photolysis) and biotic metabolism (microbial consortia) .

- Analytical Workflows : Use LC-HRMS to identify transformation products (e.g., hydroxylated or acetylated derivatives) .

Advanced Research Question: Structure-Activity Relationship (SAR) Optimization

Q: How can researchers modify the core structure to enhance target selectivity? A:

- Substituent Screening : Synthesize analogs with varied alkyl/aryl groups (e.g., 3-nitrobenzyl vs. isobutyl) and test bioactivity via dose-response curves .

- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen-bonding motifs (e.g., purine-dione interactions) .

Basic Research Question: Impurity Profiling

Q: What strategies ensure compliance with pharmacopeial impurity limits (e.g., ≤2.0% total impurities)? A:

- HPLC Method Validation : Calibrate using reference standards (e.g., USP guidelines) and quantify impurities at RRT 0.5–2.1 with a detection limit of 0.1% .

- Purification Protocols : Repeat column chromatography if initial purity is <98%; consider recrystallization in ethanol/water mixtures .

Advanced Research Question: In Vivo Model Selection

Q: What preclinical models are suitable for evaluating pharmacokinetics and toxicity? A:

- Rodent Studies : Use Sprague-Dawley rats for bioavailability assays (oral vs. intravenous routes) and monitor renal excretion (critical for purine derivatives) .

- Ecological Models : Apply OECD guidelines (e.g., Daphnia magna acute toxicity tests) to assess environmental risks .

Advanced Research Question: Stability Under Physiological Conditions

Q: How does pH and temperature affect the compound’s stability in biological matrices? A:

- Accelerated Stability Testing : Incubate in buffers (pH 1–9) at 40°C for 30 days; analyze degradation via UPLC-PDA .

- Plasma Stability : Use human plasma spiked with the compound (1 µg/mL) and quantify remaining parent molecule after 24h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.